

# Methyl 3-formyl-4-nitrobenzoate IUPAC name

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## Compound of Interest

Compound Name: Methyl 3-formyl-4-nitrobenzoate

Cat. No.: B127592

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An In-depth Technical Guide to **Methyl 3-formyl-4-nitrobenzoate**

## Introduction

**Methyl 3-formyl-4-nitrobenzoate** is an organic chemical compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a nitro group, a formyl group, and a methyl ester on a benzoate backbone, provides multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic protocol, and its potential applications in research and drug development.

The standard IUPAC name for the compound is **methyl 3-formyl-4-nitrobenzoate**<sup>[1]</sup>.

## Chemical and Physical Properties

The key chemical and physical properties of **Methyl 3-formyl-4-nitrobenzoate** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
IUPAC Name	methyl 3-formyl-4-nitrobenzoate	[1]
CAS Number	148625-35-8	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>5</sub>	[1][3][4][5]
Molecular Weight	209.16 g/mol	[1][2][3]
Melting Point	72-76 °C	[4]
Appearance	Solid	
Purity	Typically ≥97%	[1]
Density	1.386 g/cm <sup>3</sup>	[4]
Boiling Point	385.1 °C at 760 mmHg	[4]
InChI Key	JHFSCEMUDKRPID-UHFFFAOYSA-N	[5]
SMILES	COC(=O)C1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]	[1][5]

## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Methyl 3-formyl-4-nitrobenzoate** are not readily available in the provided search results, a plausible synthetic route can be devised based on established organic chemistry principles and synthesis of similar compounds, such as the synthesis of methyl 3-formyl-2-nitrobenzoate[6][7]. A common approach would involve the oxidation of a methyl group to a formyl group on a suitable nitrobenzoate precursor.

### Plausible Experimental Protocol: Oxidation of Methyl 3-methyl-4-nitrobenzoate

This protocol describes a potential method for synthesizing **Methyl 3-formyl-4-nitrobenzoate** from Methyl 3-methyl-4-nitrobenzoate.

Materials:

- Methyl 3-methyl-4-nitrobenzoate
- Acetonitrile (anhydrous)
- N-Methylmorpholine N-oxide (NMO)
- 4Å Molecular Sieves
- Ethyl acetate
- 1N Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of Methyl 3-methyl-4-nitrobenzoate in anhydrous acetonitrile, add 4Å molecular sieves.
- Under a nitrogen atmosphere, add N-Methylmorpholine N-oxide (NMO) to the mixture.
- Stir the reaction mixture at room temperature for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Filter the mixture to remove the molecular sieves and other insoluble materials.
- Wash the filtrate sequentially with water, 1N HCl, and brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **Methyl 3-formyl-4-nitrobenzoate**.

## Applications in Research and Drug Development

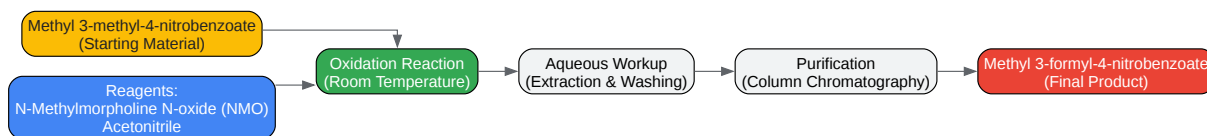
Nitrobenzoate derivatives are significant in medicinal chemistry. While direct applications of **Methyl 3-formyl-4-nitrobenzoate** are not extensively documented, its structural motifs are present in molecules with known biological activity. Related compounds have shown potential as anticancer and antifungal agents.

- **Intermediate for PARP Inhibitors:** A structurally similar compound, Methyl 3-formyl-2-nitrobenzoate, is utilized as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy[6]. This suggests that **Methyl 3-formyl-4-nitrobenzoate** could also serve as a key building block for novel PARP inhibitors or other enzyme inhibitors.
- **Anticancer Research:** 4-methyl-3-nitrobenzoic acid, a related compound, has been identified as an inhibitor of cancer cell migration in non-small cell lung cancer cells[8]. The formyl and nitro groups on the benzene ring are key functionalities that can be modified to develop new antimetastasis drug candidates.
- **Antifungal Drug Candidates:** Derivatives of 3-methyl-4-nitrobenzoate have been synthesized and evaluated for their antifungal activity against various Candida strains, with some compounds showing significant efficacy[9]. The core structure of **Methyl 3-formyl-4-nitrobenzoate** makes it a candidate for derivatization to explore new antifungal agents.

## Mandatory Visualizations

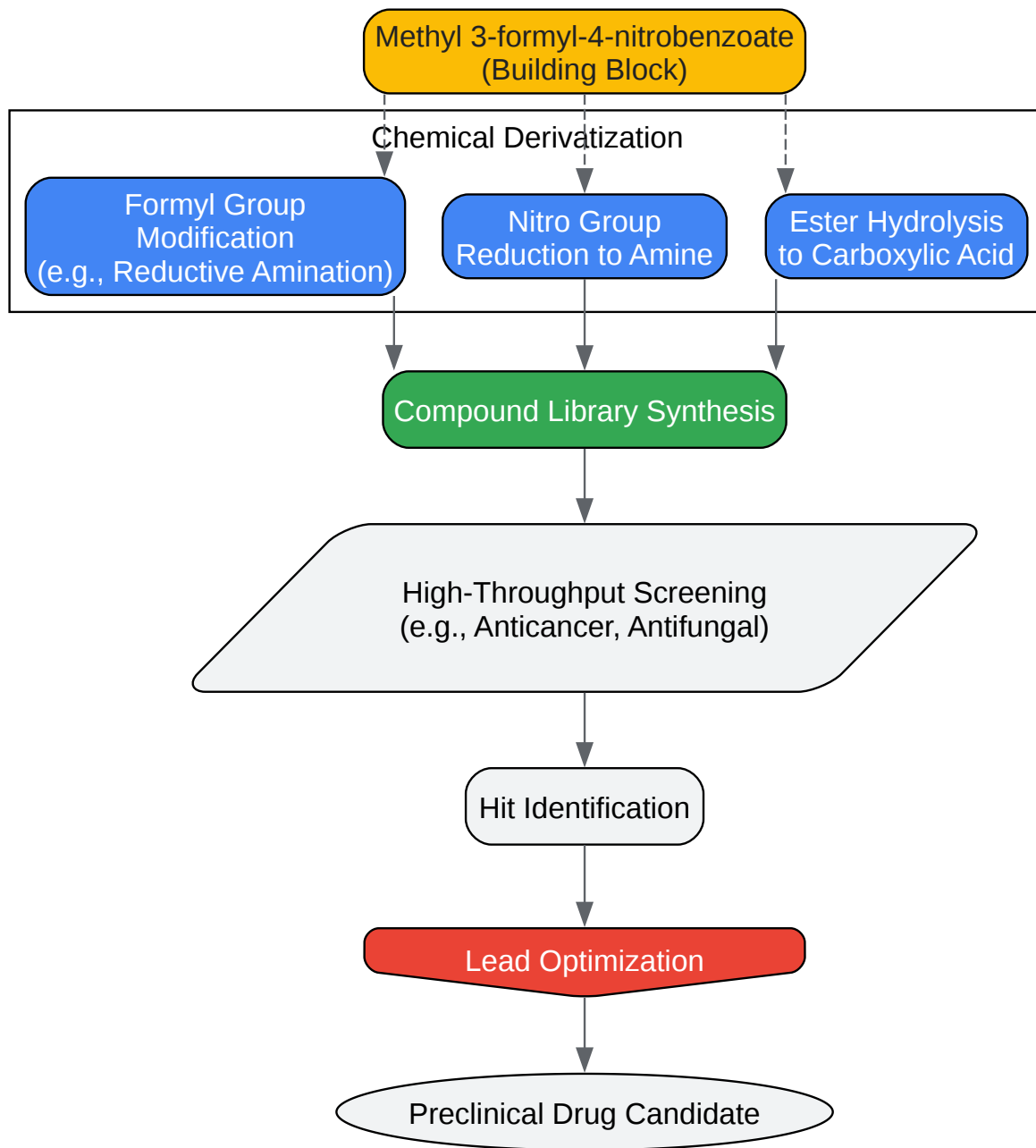
The following diagrams illustrate the chemical structure, a plausible synthetic workflow, and the conceptual role of **Methyl 3-formyl-4-nitrobenzoate** in drug discovery.

Caption: Chemical structure of **Methyl 3-formyl-4-nitrobenzoate**.



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Caption: Plausible synthetic workflow for **Methyl 3-formyl-4-nitrobenzoate**.



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Caption: Role of **Methyl 3-formyl-4-nitrobenzoate** in a drug discovery workflow.

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